

Application of Desisobutyryl Ciclesonide-d11 in Equine Doping Control

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Compound of Interest

Compound Name: Desisobutyryl ciclesonide-d11

Cat. No.: B15144479

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Application Note & Protocol

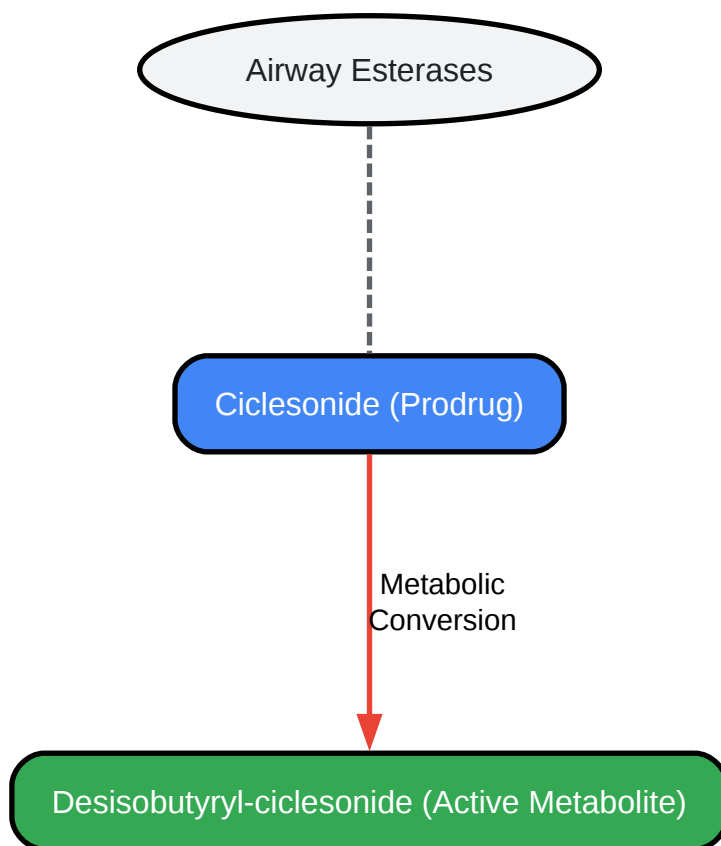
Introduction

Ciclesonide (CIC) is a glucocorticoid prodrug administered via inhalation for the management of severe equine asthma.[1][2] Following administration, ciclesonide is rapidly metabolized in the horse's airway lining by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][3] Des-CIC exhibits a high binding affinity for glucocorticoid receptors, approximately 120 times greater than the parent compound, making it a potent anti-inflammatory agent.[4] Due to its performance-enhancing potential, the use of ciclesonide is prohibited in equine competitions.[5][6][7] Consequently, sensitive and reliable analytical methods are required for its detection in equine biological matrices for doping control purposes.

Desisobutyryl ciclesonide-d11 (des-CIC-d11) is the deuterium-labeled analog of des-CIC.[8][9][10][11] Its utility as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is crucial for accurate and precise quantification of des-CIC, compensating for variations during sample preparation and analysis.[8][12] This document provides detailed application notes and protocols for the use of des-CIC-d11 in the detection and quantification of des-CIC in equine plasma and urine.

Metabolic Pathway of Ciclesonide

Ciclesonide undergoes enzymatic conversion to its active metabolite, desisobutyryl-ciclesonide, primarily in the lungs.[3] This activation is a key step in its pharmacological action.



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Metabolic activation of ciclesonide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of ciclesonide and desisobutyryl-ciclesonide in equine plasma.

Table 1: Limits of Detection (LOD) in Equine Plasma

Analyte	Method	Lower Limit of Detection (LOD)	Reference
Ciclesonide (CIC)	LC-HRMS/MS	~1 pg/mL	[5] [6] [7]
Desisobutyryl-ciclesonide (des-CIC)	LC-HRMS/MS	~1 pg/mL	[5] [6] [7]

Table 2: Plasma Concentrations Following Inhalation Administration

Time Post-Administration	Ciclesonide (CIC) Concentration	Desisobutyryl-ciclesonide (des-CIC) Concentration	Reference
36 hours	< 5 pg/mL	< 10 pg/mL	[5] [6] [7]

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE) for Equine Plasma

This protocol is based on methods developed for the highly sensitive detection of ciclesonide and its metabolites.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Equine plasma samples
- **Desisobutyryl ciclesonide-d11** (Internal Standard)
- Supported Liquid Extraction (SLE) cartridges
- Water (HPLC grade)
- Methanol (HPLC grade)
- Methyl tert-butyl ether (MTBE)

- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Spike a 1 mL aliquot of equine plasma with an appropriate concentration of **Desisobutyryl ciclesonide-d11** internal standard.
- Vortex the sample for 30 seconds.
- Load the sample onto the SLE cartridge and allow it to absorb for 5 minutes.
- Elute the analytes with 2.5 mL of methyl tert-butyl ether.
- Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Sample Preparation: Dilute-and-Shoot for Equine Urine

For a more rapid screening approach in urine, a "dilute-and-shoot" method can be employed, although this may be less sensitive than extraction-based methods.[\[13\]](#)

Materials:

- Equine urine samples
- **Desisobutyryl ciclesonide-d11** (Internal Standard)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Centrifuge

- Autosampler vials

Procedure:

- Spike a 500 µL aliquot of equine urine with the **Desisobutyryl ciclesonide-d11** internal standard.
- Add 500 µL of water (or initial mobile phase) and vortex for 30 seconds.
- Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.
- Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

LC-HRMS/MS Analysis

Instrumentation:

- Liquid Chromatograph (LC) system
- High-Resolution Tandem Mass Spectrometer (HRMS/MS)
- Reversed-phase C18 column

LC Conditions (Example):

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient: A suitable gradient to separate the analytes from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL

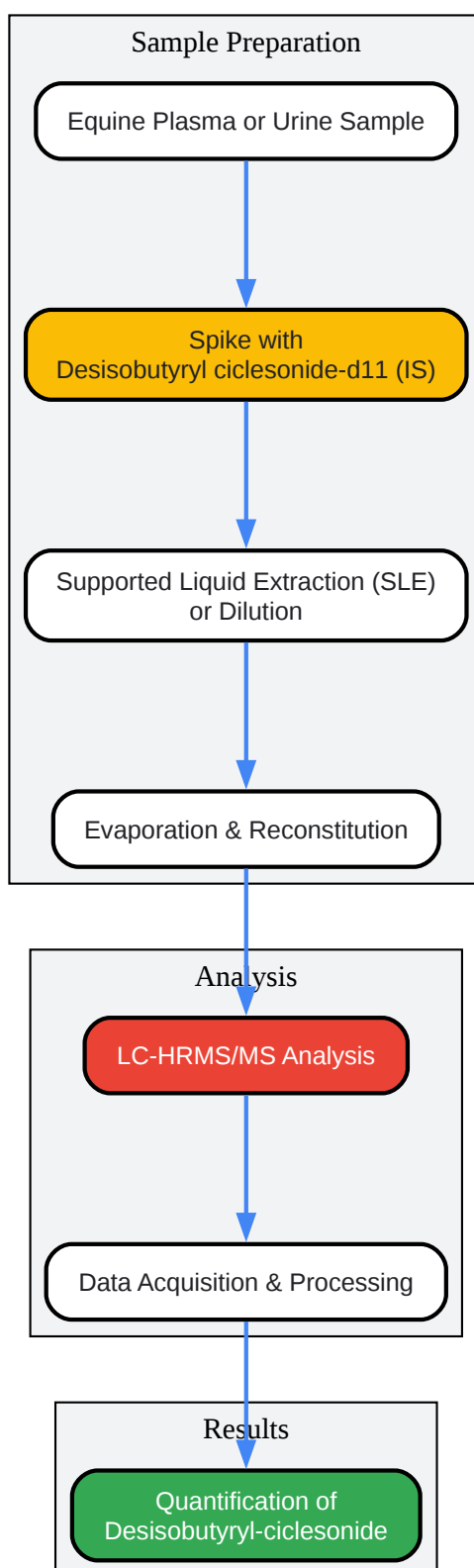
MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan
- Precursor Ions (m/z): To be determined for des-CIC and des-CIC-d11
- Product Ions (m/z): To be determined for des-CIC and des-CIC-d11
- Collision Energy: Optimized for each transition

Experimental Workflow

The overall workflow for the analysis of desisobutyryl-ciclesonide in equine samples is depicted below.



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Analytical workflow for equine doping control.

Conclusion

The use of **Desisobutyryl ciclesonide-d11** as an internal standard is essential for the accurate and reliable quantification of the active metabolite of ciclesonide in equine doping control. The described protocols, utilizing sensitive LC-HRMS/MS methods, provide a robust framework for regulatory laboratories to detect the illicit use of ciclesonide in performance horses. The low detection limits achievable with these methods are critical for ensuring fair competition and upholding animal welfare standards.

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